5-chloro-7-methyl-1H-indole-2-carboxylic acid

Description

BenchChem offers high-quality 5-chloro-7-methyl-1H-indole-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-7-methyl-1H-indole-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-chloro-7-methyl-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c1-5-2-7(11)3-6-4-8(10(13)14)12-9(5)6/h2-4,12H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCHVBNGYTXIUNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1NC(=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15936-74-0 | |

| Record name | 5-chloro-7-methyl-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 5-chloro-7-methyl-1H-indole-2-carboxylic acid

An In-Depth Technical Guide to the Synthesis of 5-chloro-7-methyl-1H-indole-2-carboxylic acid

Abstract

5-chloro-7-methyl-1H-indole-2-carboxylic acid is a pivotal heterocyclic building block in medicinal chemistry, forming the core scaffold of numerous pharmacologically active agents. Its substituted indole structure allows for versatile functionalization, making it a valuable intermediate in the development of targeted therapeutics. This guide provides a comprehensive technical overview of the primary synthetic routes to this molecule, with a focus on the Fischer Indole Synthesis. We will delve into the strategic considerations behind precursor synthesis, reaction mechanisms, detailed experimental protocols, and the comparative advantages of alternative pathways. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the synthesis of this important compound.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged structure in drug discovery, ubiquitous in natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it an ideal scaffold for engaging with biological targets. The specific substitution pattern of 5-chloro-7-methyl-1H-indole-2-carboxylic acid provides three key points for molecular elaboration: the carboxylic acid at the 2-position, the chloro group at the 5-position, and the methyl group at the 7-position. The chloro and methyl groups modulate the electronic properties and lipophilicity of the indole ring, influencing pharmacokinetic and pharmacodynamic profiles.[1] The carboxylic acid at C-2 is a versatile handle for amide bond formation, esterification, or decarboxylation, enabling the synthesis of diverse compound libraries for screening and lead optimization.[2][3] Consequently, robust and scalable synthetic access to this intermediate is of critical importance.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule points toward several established indole synthesis methodologies. The most direct and widely employed approach is the Fischer indole synthesis, which constructs the indole ring from a substituted phenylhydrazine and a keto-acid or its ester equivalent. This disconnection reveals (4-chloro-2-methylphenyl)hydrazine and pyruvic acid (or an ester thereof) as the key precursors.

Caption: Retrosynthetic analysis of the target molecule.

Primary Synthetic Pathway: The Fischer Indole Synthesis

The Fischer indole synthesis is a robust and versatile method for constructing indole rings, first discovered by Emil Fischer in 1883.[4] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine with an aldehyde or ketone.[5] For the synthesis of our target molecule, this pathway is executed in two principal stages: the preparation of the key hydrazine intermediate and the subsequent cyclization.

Stage 1: Synthesis of (4-chloro-2-methylphenyl)hydrazine Hydrochloride

The requisite starting material, (4-chloro-2-methylphenyl)hydrazine, is not commonly available commercially and must be prepared, typically from the corresponding aniline.[6] The synthesis is a classic two-step, one-pot procedure involving diazotization followed by in-situ reduction.

Causality and Experimental Choices:

-

Diazotization: 4-chloro-2-methylaniline is treated with sodium nitrite (NaNO₂) in the presence of a strong acid, like hydrochloric acid (HCl), at low temperatures (-5 to 0 °C). The low temperature is critical to prevent the highly reactive diazonium salt intermediate from decomposing.

-

Reduction: The diazonium salt is then reduced to the corresponding hydrazine. Tin(II) chloride (SnCl₂) in concentrated HCl is a highly effective and common reducing agent for this transformation.[6] The reaction proceeds via the transfer of electrons from Sn(II) to the diazonium cation. The product precipitates from the acidic medium as its hydrochloride salt, which is often used directly in the next step without further purification.[6]

Experimental Protocol: Synthesis of (4-chloro-2-methylphenyl)hydrazine HCl [6]

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 4-chloro-2-methylaniline (1 eq.) in 6 M aqueous HCl.

-

Cool the stirred solution to -5 °C using an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq.) dropwise, ensuring the internal temperature does not exceed 0 °C.

-

Stir the resulting mixture for an additional 30 minutes at -5 °C.

-

In a separate flask, prepare a solution of tin(II) chloride (2.5 eq.) in concentrated HCl.

-

Add the SnCl₂ solution dropwise to the cold diazonium salt suspension.

-

After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. Continue stirring for 1 hour.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with a small amount of cold dilute HCl solution.

-

Dry the product under vacuum to yield (4-chloro-2-methylphenyl)hydrazine hydrochloride as a solid, which can be used directly.[6]

| Reagent | Molar Mass ( g/mol ) | Equivalents | Purpose |

| 4-chloro-2-methylaniline | 141.59 | 1.0 | Starting Material |

| Sodium Nitrite (NaNO₂) | 69.00 | 1.1 | Diazotizing Agent |

| Hydrochloric Acid (HCl) | 36.46 | Excess | Acidic Medium |

| Tin(II) Chloride (SnCl₂) | 189.60 | 2.5 | Reducing Agent |

Table 1: Reagents for the synthesis of (4-chloro-2-methylphenyl)hydrazine HCl.

Stage 2: Fischer Indolization

With the hydrazine salt in hand, the final stage involves condensation with a pyruvate source and subsequent acid-catalyzed cyclization. The reaction can be performed in one pot by heating the hydrazine and pyruvate in an acidic medium.[5]

Causality and Experimental Choices:

-

Hydrazone Formation: The hydrazine reacts with the ketone of pyruvic acid (or its ester) to form the corresponding hydrazone intermediate. This is a standard condensation reaction.

-

Catalyst: A strong acid catalyst is required for the key cyclization step. Brønsted acids like HCl, H₂SO₄, or polyphosphoric acid (PPA) are frequently employed.[4][7] Lewis acids such as ZnCl₂ or BF₃·OEt₂ are also effective and can sometimes offer milder conditions.[8] The choice of acid can significantly impact yield and side-product formation.

-

Mechanism: The reaction proceeds via tautomerization of the hydrazone to an ene-hydrazine, followed by a[9][9]-sigmatropic rearrangement. Subsequent cyclization and elimination of ammonia yield the aromatic indole ring.[4][5]

Caption: General workflow of the Fischer Indole Synthesis.

Experimental Protocol: Synthesis of 5-chloro-7-methyl-1H-indole-2-carboxylic acid

-

Combine (4-chloro-2-methylphenyl)hydrazine hydrochloride (1 eq.) and pyruvic acid (1.1 eq.) in a suitable solvent, such as ethanol or glacial acetic acid.

-

Add the acid catalyst (e.g., concentrated H₂SO₄, catalytic amount, or a larger quantity of PPA).

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

Upon completion, cool the mixture to room temperature and pour it into ice-water.

-

The crude product will precipitate. Collect the solid by vacuum filtration.

-

Wash the solid with copious amounts of water to remove the acid catalyst and any water-soluble impurities.

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or acetone/water).

| Parameter | Condition | Rationale |

| Temperature | Reflux (80-120 °C) | Provides activation energy for the[9][9]-sigmatropic rearrangement and cyclization steps. |

| Catalyst | H₂SO₄, PPA, ZnCl₂ | Protonates the hydrazone to facilitate tautomerization and the subsequent rearrangement.[4] |

| Solvent | Ethanol, Acetic Acid | Polar protic solvents that can solubilize the starting materials and facilitate proton transfer. |

| Work-up | Precipitation in Water | The organic product is insoluble in water, allowing for easy separation from the acidic and water-soluble components. |

Table 2: Typical reaction parameters for Fischer Indolization.

Alternative Synthetic Strategies

While the Fischer synthesis is the most direct route, other methods can be employed, which may offer advantages in specific contexts.

The Japp-Klingemann Reaction

The Japp-Klingemann reaction provides an alternative pathway to the crucial hydrazone intermediate, circumventing the need to isolate the hydrazine.[9] This reaction involves the coupling of an aryl diazonium salt with a β-keto-ester, which then undergoes hydrolysis and decarboxylation to form the hydrazone.[10]

Workflow:

-

Diazotization: 4-chloro-2-methylaniline is converted to its diazonium salt as described previously.

-

Coupling: The diazonium salt is reacted with a β-keto-ester, such as ethyl 2-methyl-3-oxobutanoate, in a buffered solution.[11]

-

Rearrangement: The resulting azo compound rearranges to form the hydrazone.

-

Indolization: The isolated hydrazone is then cyclized under standard Fischer conditions.

This method can be advantageous if the required hydrazine is unstable or difficult to handle.[10]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. WO2008072257A2 - Process for the preparation of indole derivatives - Google Patents [patents.google.com]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 1-(4-CHLORO-2-METHYLPHENYL)HYDRAZINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 7. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 8. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 9. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Physicochemical Properties of 5-Chloro-7-methyl-1H-indole-2-carboxylic Acid

Introduction

5-Chloro-7-methyl-1H-indole-2-carboxylic acid (CAS No: 15936-74-0) is a halogenated and alkyl-substituted derivative of the indole-2-carboxylic acid scaffold. The indole core is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs. The strategic placement of substituents on the indole ring system allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. This guide provides an in-depth analysis of the core physicochemical properties of 5-chloro-7-methyl-1H-indole-2-carboxylic acid, offering both established data and field-proven experimental protocols for its characterization. This information is critical for researchers in drug discovery and development for applications ranging from hit-to-lead optimization to formulation and preclinical assessment.

Core Molecular and Physical Properties

The fundamental identity and physical nature of a compound are the bedrock of its scientific investigation. The introduction of a chloro group at the 5-position and a methyl group at the 7-position significantly influences the molecule's properties compared to its parent scaffold, indole-2-carboxylic acid.

Summary of Key Properties

The primary molecular and physical data for 5-chloro-7-methyl-1H-indole-2-carboxylic acid are summarized below.

| Property | Value | Source |

| CAS Number | 15936-74-0 | BIOSYNCE[1] |

| Molecular Formula | C₁₀H₈ClNO₂ | BIOSYNCE[1] |

| Molecular Weight | 209.63 g/mol | BIOSYNCE[1] |

| Melting Point | 272°C | BIOSYNCE[1] |

Analysis of Physical Properties

-

Molecular Weight: At 209.63 g/mol , the compound falls well within the range considered suitable for small molecule drug candidates, adhering to general guidelines like Lipinski's Rule of Five.

-

Melting Point: The reported melting point of 272°C is notably high. For comparison, the parent compound, indole-2-carboxylic acid, has a melting point of 202-206°C. This significant increase suggests that the chloro and methyl substituents facilitate strong intermolecular interactions within the crystal lattice, such as hydrogen bonding, dipole-dipole interactions, and potentially halogen bonding, leading to a more stable and higher-melting solid. This high melting point can have implications for its solubility and dissolution rate.

Spectroscopic and Structural Characterization

While specific spectra for this exact compound are not publicly available, its structure allows for the confident prediction of key spectroscopic features essential for identity confirmation.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton. Key expected signals include a downfield singlet for the indole N-H proton (typically >11 ppm), distinct aromatic proton signals in the 7-8 ppm range with splitting patterns dictated by the substitution, a singlet for the C3-H proton, and a singlet for the C7-methyl group protons around 2.5 ppm.

-

Mass Spectrometry (MS): In electrospray ionization mass spectrometry (ESI-MS), the compound would primarily be observed in negative ion mode as the deprotonated molecule [M-H]⁻. A crucial feature for confirmation is the isotopic pattern conferred by the chlorine atom, which will present as two major peaks separated by approximately 2 m/z units ([M-H]⁻ and [M+2-H]⁻) in a characteristic intensity ratio of roughly 3:1.

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong, sharp absorption band for the carboxylic acid carbonyl (C=O) stretch, typically around 1680-1710 cm⁻¹. A broad O-H stretch from the carboxylic acid dimer hydrogen bonding would be visible from 2500-3300 cm⁻¹, and a sharper N-H stretch from the indole ring would appear around 3300-3500 cm⁻¹.

Key Parameters in a Drug Development Context

For drug development professionals, understanding solubility, acidity, and lipophilicity is paramount as these properties govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Solubility

Solubility, particularly aqueous solubility, is a critical determinant of bioavailability. Indole derivatives, especially those with lipophilic substituents like chloro and methyl groups, often exhibit poor solubility in water.[2] The carboxylic acid moiety provides an ionizable handle that can be used to form salts, a common strategy to enhance solubility and dissolution.

This protocol provides a reliable method for determining the equilibrium solubility of the compound.

-

Preparation: Add an excess amount of solid 5-chloro-7-methyl-1H-indole-2-carboxylic acid to a known volume of the test solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed, inert vial. Ensure enough solid is present to maintain a saturated solution with undissolved solid remaining.

-

Equilibration: Agitate the vial at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The use of a shaking incubator is ideal.

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Centrifuge the sample at high speed (e.g., >10,000 g for 15 minutes) to pellet all undissolved solid.

-

Sampling & Analysis: Carefully extract a precise aliquot from the clear supernatant, ensuring no solid particles are disturbed. Dilute the aliquot with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Causality: The 24-48 hour agitation period is critical to overcome kinetic barriers and achieve a true thermodynamic equilibrium, while high-speed centrifugation ensures that only the truly dissolved compound is measured, preventing overestimation of solubility.

Caption: Workflow for Shake-Flask Solubility Determination.

Acidity (pKa)

The compound possesses two acidic protons: one on the carboxylic acid group and one on the indole nitrogen.

-

Carboxylic Acid pKa: Expected to be in the range of 3-5. This is the most relevant pKa for physiological systems, as it dictates the ionization state of the molecule in the body. Below this pKa, the molecule is predominantly neutral (R-COOH); above it, it is anionic (R-COO⁻).

-

Indole N-H pKa: Expected to be much higher, around 16-17. This proton is not significantly ionized in aqueous or physiological conditions.

The ionization state dramatically affects solubility, permeability, and target binding. Understanding the carboxylic acid pKa is therefore essential.

Caption: Ionization state of the carboxylic acid relative to pH.

Lipophilicity (logP)

Lipophilicity, the "greasiness" of a molecule, is a key predictor of its ability to cross cell membranes. It is commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water.

-

logP vs. logD: logP describes the lipophilicity of the neutral form of the molecule. logD (distribution coefficient) is the effective lipophilicity at a specific pH, accounting for all ionized and neutral species. For this compound, logD at pH 7.4 will be significantly lower than its logP because the carboxylic acid will be mostly deprotonated (anionic) and thus more water-soluble.

-

Structural Impact: The presence of the chlorine atom and the methyl group increases the molecule's overall lipophilicity compared to the parent indole-2-carboxylic acid, which will influence its ADME properties.

-

System Preparation: Prepare a biphasic system of n-octanol and water (or buffer, for logD). Pre-saturate the octanol with water and the water with octanol by mixing them vigorously and allowing the layers to separate.

-

Partitioning: Dissolve a known amount of the compound in the aqueous phase. Add a known volume of the pre-saturated octanol.

-

Equilibration: Seal the container and shake for several hours to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation & Analysis: Centrifuge the sample to ensure a clean separation of the two layers.

-

Quantification: Carefully sample both the aqueous and octanol layers. Determine the concentration of the compound in each phase using HPLC-UV.

-

Calculation: Calculate logP using the formula: logP = log([Concentration in Octanol] / [Concentration in Water]).

Conclusion

5-Chloro-7-methyl-1H-indole-2-carboxylic acid is a well-defined small molecule with physicochemical properties that are heavily influenced by its substituent pattern. Its high melting point indicates strong crystal lattice forces, which may present challenges for dissolution. Its carboxylic acid group provides a critical handle for ionization, which governs its solubility and lipophilicity as a function of pH. A thorough understanding and experimental determination of these properties, using the robust protocols outlined herein, are essential first steps for any researcher aiming to explore the therapeutic potential of this compound or its analogues in a drug discovery program.

References

- BIOSYNCE. (n.d.). 5-Chloro-7-methyl-1h-indole-2-carboxylic Acid CAS 15936-74-0.

-

Ferreira, L. G., et al. (2020). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 5-chloro-7-methyl-1H-indole-2-carboxylic acid (CAS Number: 15936-74-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-chloro-7-methyl-1H-indole-2-carboxylic acid is a halogenated indole derivative belonging to a class of compounds that has garnered significant interest in medicinal chemistry. The indole scaffold is a privileged structure, forming the core of numerous biologically active natural products and synthetic drugs. The strategic placement of chloro and methyl groups on this scaffold can profoundly influence its physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of 5-chloro-7-methyl-1H-indole-2-carboxylic acid, with a particular focus on its relevance in drug discovery and development.

Introduction

The indole ring system is a fundamental heterocyclic motif in a vast array of pharmacologically active molecules. Its unique electronic properties and ability to participate in various intermolecular interactions make it an attractive scaffold for the design of novel therapeutic agents. Halogenation of the indole nucleus is a common strategy employed by medicinal chemists to modulate parameters such as lipophilicity, metabolic stability, and receptor binding affinity.

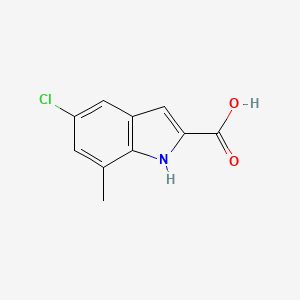

5-chloro-7-methyl-1H-indole-2-carboxylic acid (Figure 1) is a specific derivative that combines the structural features of a chloro substituent at the 5-position, a methyl group at the 7-position, and a carboxylic acid at the 2-position. This unique combination of functional groups suggests its potential as a versatile building block for the synthesis of more complex molecules with diverse biological activities. This guide will delve into the technical details of this compound, providing a valuable resource for researchers in the field.

Figure 1: Chemical Structure of 5-chloro-7-methyl-1H-indole-2-carboxylic acid

Caption: Chemical structure of 5-chloro-7-methyl-1H-indole-2-carboxylic acid.

Physicochemical Properties

A summary of the key physicochemical properties of 5-chloro-7-methyl-1H-indole-2-carboxylic acid is presented in Table 1. These properties are crucial for understanding its behavior in biological systems and for designing synthetic and formulation strategies.

Table 1: Physicochemical Properties of 5-chloro-7-methyl-1H-indole-2-carboxylic acid

| Property | Value | Source |

| CAS Number | 15936-74-0 | [1] |

| Molecular Formula | C₁₀H₈ClNO₂ | [1] |

| Molecular Weight | 209.63 g/mol | [1] |

| Melting Point | 272 °C | BIOSYNCE |

| Appearance | White to off-white powder | Typical for this class of compounds |

| Solubility | Soluble in organic solvents like DMSO and DMF | Inferred from related structures |

Synthesis

The synthesis of 5-chloro-7-methyl-1H-indole-2-carboxylic acid is typically achieved through a two-step process: the formation of its ethyl ester precursor followed by hydrolysis. The most common and versatile method for the synthesis of the indole core is the Fischer indole synthesis.[2][3]

Step 1: Synthesis of Ethyl 5-chloro-7-methyl-1H-indole-2-carboxylate

The precursor, ethyl 5-chloro-7-methyl-1H-indole-2-carboxylate, can be synthesized via the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a substituted phenylhydrazone.[2][3] In this case, the likely starting materials are (2-chloro-4-methylphenyl)hydrazine and ethyl pyruvate.

Caption: Workflow for the Fischer indole synthesis of the ethyl ester precursor.

Experimental Protocol: Synthesis of Ethyl 5-chloro-7-methyl-1H-indole-2-carboxylate

Materials:

-

(2-chloro-4-methylphenyl)hydrazine hydrochloride

-

Ethyl pyruvate

-

Ethanol

-

Concentrated Sulfuric Acid (or other suitable acid catalyst like polyphosphoric acid)

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

Hydrazone Formation: To a solution of (2-chloro-4-methylphenyl)hydrazine hydrochloride in ethanol, add ethyl pyruvate. The mixture is stirred at room temperature for 1-2 hours to form the corresponding hydrazone. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cyclization: The reaction mixture containing the hydrazone is then treated with a catalytic amount of concentrated sulfuric acid. The mixture is heated to reflux for 2-4 hours.

-

Work-up: After cooling to room temperature, the reaction mixture is poured into ice-water and neutralized with a saturated sodium bicarbonate solution. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure ethyl 5-chloro-7-methyl-1H-indole-2-carboxylate.

Step 2: Hydrolysis to 5-chloro-7-methyl-1H-indole-2-carboxylic acid

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a standard procedure typically carried out under basic conditions.[4]

Experimental Protocol: Hydrolysis

Materials:

-

Ethyl 5-chloro-7-methyl-1H-indole-2-carboxylate

-

Ethanol

-

Sodium hydroxide (or potassium hydroxide) solution (e.g., 2M)

-

Hydrochloric acid (e.g., 2M)

Procedure:

-

Saponification: Dissolve ethyl 5-chloro-7-methyl-1H-indole-2-carboxylate in ethanol. Add an aqueous solution of sodium hydroxide. The mixture is heated to reflux for 2-3 hours.

-

Acidification: After cooling, the ethanol is removed under reduced pressure. The remaining aqueous solution is diluted with water and acidified with hydrochloric acid to a pH of approximately 2-3.

-

Isolation: The precipitated solid is collected by filtration, washed with water, and dried under vacuum to yield 5-chloro-7-methyl-1H-indole-2-carboxylic acid.

Potential Applications in Drug Discovery

While specific biological data for 5-chloro-7-methyl-1H-indole-2-carboxylic acid is not extensively reported in the public domain, the broader class of indole-2-carboxylic acid derivatives has shown significant promise in various therapeutic areas. The structural features of this molecule suggest its potential as a scaffold for the development of novel inhibitors of various enzymes and receptors.

As a Scaffold for Anticancer Agents

Derivatives of 5-chloro-indole have been investigated as potent anticancer agents. For instance, certain 5-chloro-indole-2-carboxamides have been shown to inhibit Epidermal Growth Factor Receptor (EGFR) and BRAF kinases, which are key targets in cancer therapy.[5] The carboxylic acid moiety of the title compound provides a convenient handle for the synthesis of a library of amide derivatives for structure-activity relationship (SAR) studies.

As a Precursor for Antiviral Compounds

Indole-2-carboxylic acid derivatives have been identified as inhibitors of viral enzymes. Notably, they have been explored as HIV-1 integrase inhibitors. The core structure can chelate essential metal ions in the active site of the enzyme, leading to inhibition of viral replication.[6] The chloro and methyl substituents on the indole ring of 5-chloro-7-methyl-1H-indole-2-carboxylic acid could be crucial for optimizing binding affinity and pharmacokinetic properties.

Conclusion

5-chloro-7-methyl-1H-indole-2-carboxylic acid is a valuable heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Its synthesis, primarily through the Fischer indole synthesis of its ethyl ester followed by hydrolysis, is a well-established and versatile route. While direct biological data for this specific molecule is limited, the extensive research on related indole-2-carboxylic acid derivatives strongly suggests its utility as a scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and virology. This technical guide provides a solid foundation for researchers interested in exploring the chemistry and potential applications of this intriguing molecule.

References

-

Gassman, P. G.; van Bergen, T. J. 1H-Indole-5-carboxylic acid, 2-methyl-, ethyl ester. Organic Syntheses, Coll. Vol. 6, p.601 (1988); Vol. 53, p.90 (1973). [Link]

-

Wikipedia. Fischer indole synthesis. [Link]

-

Abdel-Maksoud, M. S., et al. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. Molecules2023 , 28(3), 1234. [Link]

-

BIOSYNCE. 5-Chloro-7-methyl-1h-indole-2-carboxylic Acid CAS 15936-74-0. [Link]

-

BIOSYNCE. Ethyl 5-chloro-7-methyl-1h-indole-2-carboxylate Cas 15936-71-7. [Link]

-

Ishii, H., et al. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Chemical & Pharmaceutical Bulletin1989 , 37(6), 1457-1463. [Link]

-

Patel, H. M., et al. Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. International Journal of Scientific Research in Science and Technology2017 , 3(8), 1528-1532. [Link]

-

MySkinRecipes. Ethyl 5-chloro-7-methyl-1h-indole-2-carboxylate. [Link]

-

PubChem. ethyl 5-chloro-7-methyl-1H-indole-2-carboxylate. [Link]

-

El-Malah, A. A., et al. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules2021 , 26(16), 4967. [Link]

-

Snyder, H. R.; Smith, C. W. Indole-2-carboxylic acid, ethyl ester. Organic Syntheses, Coll. Vol. 3, p.443 (1955); Vol. 24, p.62 (1944). [Link]

- Google Patents. US20070083053A1 - Process for producing indole compound.

- Google Patents.

-

PubChem. Methyl 5-chloro-1H-indole-2-carboxylate. [Link]

-

Wang, Y., et al. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry2024 , 15(2), 436-447. [Link]

- Google Patents. EP1724260B1 - Process for the synthesis of (2S, 3aR, 7aS)-octahydroindole-2-carboxylic acid and its conversion to trandolapril.

- Google Patents. CN106279156A - A kind of synthetic method of 5 chlorine 7 azaindoles.

-

De Vita, D., et al. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry2022 , 65(11), 7883-7901. [Link]

- Google Patents. CN102020600B - Synthetic method of indole-2-carboxylic acid.

-

PubChem. Ethyl 5-chloroindole-2-carboxylate. [Link]

Sources

- 1. biosynce.com [biosynce.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

structure elucidation of 5-chloro-7-methyl-1H-indole-2-carboxylic acid

An In-depth Technical Guide to the Structure Elucidation of 5-chloro-7-methyl-1H-indole-2-carboxylic acid

Abstract

This technical guide provides a comprehensive, multi-technique workflow for the unambiguous , a substituted indole derivative of interest to medicinal chemists and drug development professionals. Moving beyond a simple recitation of methods, this document delves into the causal reasoning behind the selection of analytical techniques, the interpretation of spectral data, and the synergistic interplay between different methods. By integrating mass spectrometry, vibrational and electronic spectroscopy, and advanced nuclear magnetic resonance techniques, we present a self-validating system for structural confirmation, culminating in the definitive proof offered by X-ray crystallography. This guide is designed to serve as a practical reference for researchers engaged in the synthesis and characterization of novel heterocyclic compounds.

Introduction and Strategic Overview

Indole and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The precise characterization of their substitution patterns is paramount, as subtle structural changes can profoundly impact biological activity. This guide focuses on 5-chloro-7-methyl-1H-indole-2-carboxylic acid, a molecule with distinct electronic and steric features arising from its chloro, methyl, and carboxylic acid substituents.

The structure elucidation strategy is a hierarchical process, beginning with methods that confirm elemental composition and progressing to sophisticated techniques that map atomic connectivity. Each step provides a piece of the puzzle, and the congruence of data across all methods provides the highest level of confidence in the final structural assignment.

Caption: Overall workflow for structure elucidation.

Foundational Analysis: Molecular Formula and Functional Groups

Before delving into complex connectivity, the elemental composition and the presence of key functional groups must be verified.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: HRMS is the cornerstone for determining the molecular formula. For a compound containing chlorine, the characteristic isotopic pattern is a critical diagnostic feature. The natural abundance of ³⁵Cl and ³⁷Cl is approximately 3:1, which results in two molecular ion peaks ([M]⁺ and [M+2]⁺) with a corresponding intensity ratio. This provides immediate, compelling evidence for the presence of a single chlorine atom.

Experimental Protocol (ESI-TOF MS):

-

Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Use an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

-

Ionization Mode: Run in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to maximize the chances of observing a strong molecular ion peak.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. Ensure the instrument is calibrated to achieve mass accuracy < 5 ppm.

Trustworthiness (Self-Validating Data): The calculated exact mass for C₉H₈ClNO₂ is compared against the experimentally measured mass. Agreement within 5 ppm, coupled with the observation of the correct 3:1 isotopic pattern for the [M]⁺ and [M+2]⁺ peaks, provides very high confidence in the assigned molecular formula.

Data Presentation:

| Parameter | Expected Value for C₉H₈³⁵ClNO₂ | Expected Value for C₉H₈³⁷ClNO₂ |

| Molecular Formula | C₉H₈ClNO₂ | C₉H₈ClNO₂ |

| Calculated Exact Mass | 210.02435 ([M+H]⁺) | 212.02140 ([M+H]⁺) |

| Relative Intensity | ~100% | ~32% |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Experience: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the molecule. For an indole carboxylic acid, we expect to see characteristic vibrations for the N-H and O-H bonds, the C=O of the carboxylic acid, and aromatic C=C bonds. The broadness of the O-H stretch is particularly diagnostic, as it indicates hydrogen bonding, which is typical for carboxylic acid dimers in the solid state.[2]

Experimental Protocol (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Background Scan: Perform a background scan with a clean, empty crystal.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: Perform ATR correction and baseline correction on the resulting spectrum.

Data Presentation:

| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Very Broad, indicates H-bonding |

| N-H Stretch (Indole) | ~3400 - 3300 | Sharp to Medium |

| Aromatic C-H Stretch | ~3100 - 3000 | Sharp, Weak |

| Aliphatic C-H Stretch (Methyl) | ~2950 - 2850 | Sharp, Weak |

| C=O Stretch (Carboxylic Acid) | ~1700 - 1680 | Strong, Sharp |

| Aromatic C=C Stretch | ~1600 - 1450 | Medium to Strong |

| C-Cl Stretch | ~800 - 600 | Medium to Strong |

Mapping the Carbon-Hydrogen Framework with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed connectivity of a molecule in solution. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.[3]

Experimental Protocol (General NMR):

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆). DMSO-d₆ is often chosen for its ability to dissolve polar compounds and to slow the exchange of labile protons (N-H, O-H), making them easier to observe.

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

Acquisition: Acquire standard ¹H, ¹³C{¹H}, COSY, HSQC, and HMBC spectra at a constant temperature (e.g., 298 K).

¹H and ¹³C NMR - The Atomic Census

Expertise & Experience: ¹H NMR provides information on the number of distinct proton environments and their neighboring protons, while ¹³C NMR reveals the number of unique carbon environments. The chemical shifts are highly sensitive to the electronic environment created by the substituents.[4]

-

The electron-withdrawing chlorine at C-5 will deshield adjacent protons and carbons.

-

The electron-donating methyl group at C-7 will shield nearby positions.

-

The carboxylic acid group at C-2 strongly deshields the C-2 carbon.

Data Presentation: Predicted NMR Assignments

| Position | Predicted ¹H δ (ppm), Multiplicity, J (Hz) | Predicted ¹³C δ (ppm) | Rationale |

| COOH | ~13.0, br s | ~163 | Labile, acidic proton; deshielded carbonyl carbon. |

| N-H | ~12.0, br s | - | Labile, deshielded indole proton.[4] |

| H-3 | ~7.1, s | ~110 | Singlet, adjacent to C-2 with no proton. |

| H-4 | ~7.7, s | ~123 | Singlet (or narrow d), deshielded by adjacent chloro group. |

| C-5 | - | ~127 | Carbon directly attached to chlorine. |

| H-6 | ~7.2, s | ~122 | Singlet, flanked by two substituted carbons. |

| CH₃ | ~2.5, s | ~16 | Aliphatic methyl group. |

| C-7 | - | ~121 | Carbon directly attached to methyl group. |

| C-2 | - | ~138 | Deshielded by COOH and indole nitrogen. |

| C-3a | - | ~128 | Bridgehead carbon. |

| C-7a | - | ~135 | Bridgehead carbon. |

2D NMR - Connecting the Dots

Expertise & Experience: While 1D NMR provides a list of parts, 2D NMR shows how they are assembled.

-

COSY (Correlation Spectroscopy): Identifies ¹H-¹H coupling networks. For this molecule, no aromatic H-H couplings are expected due to the substitution pattern, which is in itself a key piece of structural evidence.

-

HSQC (Heteronuclear Single Quantum Coherence): Directly correlates each proton with the carbon it is attached to. This allows for the definitive assignment of protonated carbons (e.g., linking the ¹H signal at ~2.5 ppm to the ¹³C signal at ~16 ppm confirms the -CH₃ group).

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the crucial experiment for piecing together the fragments. It shows correlations between protons and carbons that are 2 or 3 bonds away. This allows us to unambiguously place the substituents.

Trustworthiness (Key HMBC Correlations for Structure Validation):

-

Placing the Methyl Group: A correlation from the methyl protons (δ ~2.5) to the carbons at C-7 and C-6 confirms the methyl group is at position 7.

-

Placing the Chlorine: A correlation from H-4 (δ ~7.7) to C-5 and C-5a confirms the position of H-4 relative to the chloro-substituted carbon.

-

Confirming the Indole Core: A correlation from the indole N-H proton (δ ~12.0) to C-2, C-3, and C-7a validates the core heterocyclic structure.

Caption: Key HMBC correlations confirming substituent positions.

The Definitive Proof: Single-Crystal X-ray Diffraction

Authoritative Grounding: While the combination of MS and NMR provides an exceptionally strong case for the structure, single-crystal X-ray diffraction is the gold standard, providing an unambiguous three-dimensional map of the atoms in the solid state. Recent studies on similar halogenated indole-2-carboxylic acids have demonstrated their tendency to form hydrogen-bonded dimers in the crystal lattice.[2][5]

Experimental Protocol (Conceptual):

-

Crystal Growth: Grow single crystals suitable for diffraction, typically by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol/water).

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.

-

Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns.

The resulting crystal structure would provide precise bond lengths, bond angles, and information about intermolecular interactions, such as the hydrogen bonding between carboxylic acid groups, definitively confirming the constitution and connectivity of 5-chloro-7-methyl-1H-indole-2-carboxylic acid.

Conclusion

The is a systematic process where each analytical technique provides complementary and confirmatory data. High-resolution mass spectrometry establishes the correct molecular formula. FT-IR spectroscopy identifies the key functional groups. A full suite of 1D and 2D NMR experiments maps the precise atomic connectivity, allowing for the unambiguous placement of the chloro and methyl substituents on the indole ring. Finally, single-crystal X-ray diffraction can serve as the ultimate arbiter, providing a definitive and incontrovertible 3D structure. This integrated, multi-technique approach ensures the highest level of scientific integrity and confidence in the final structural assignment.

References

-

Title: UV Vis Spectra of Indole Analogues Source: Research Data Australia URL: [Link]

-

Title: UV-vis spectra and mass spectra of the products from indole and its derivatives formed by strain M9Z Source: ResearchGate URL: [Link]

-

Title: A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations Source: MDPI URL: [Link]

-

Title: Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations Source: PubMed URL: [Link]

-

Title: UV–Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis Source: ACS Publications URL: [Link]

-

Title: UV/Vis spectra of indole-3-acetic acid (1; 1, 3) and its complex with iron(III) (2; 2, 4) in ethanol Source: ResearchGate URL: [Link]

-

Title: Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Source: Semantic Scholar URL: [Link]

-

Title: Crystal structure of dicarbonyl (μ2-indole-2-carboxylato κ2O:O′) Source: UWCScholar URL: [Link]

-

Title: Indole-2-carboxylic acid | C9H7NO2 | CID 72899 Source: PubChem URL: [Link]

-

Title: Methyl 5-chloro-1H-indole-2-carboxylate | C10H8ClNO2 | CID 4777711 Source: PubChem URL: [Link]

-

Title: Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors Source: RSC Publishing URL: [Link]

-

Title: N-(2-{[(5-Chloro-1h-Indol-2-Yl)carbonyl]amino}phenyl)-5-Methyl-4,5,6,7-Tetrahydro[6][7]thiazolo[5,4-C]pyridine-2-Carboxamide | C23H20ClN5O2S | CID 54581294 Source: PubChem URL: [Link]

-

Title: Combination of 1H and 13C NMR Spectroscopy Source: Springer URL: [Link]

-

Title: 1 H-and 13 C-NMR chemical shifts for compound 7. Source: ResearchGate URL: [Link]

-

Title: 5 Chloroindole 2 carboxylic acid Source: mzCloud URL: [Link]

-

Title: 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester Source: Organic Syntheses URL: [Link]

-

Title: 5-Chloro-1H-indole-2-carboxylic acid Source: CAS Common Chemistry URL: [Link]

-

Title: Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials Source: European Journal of Chemistry URL: [Link]

-

Title: 1H-indole-2-carboxylic acid, 5-chloro-3-formyl- - Optional[1H NMR] - Spectrum Source: SpectraBase URL: [Link]

-

Title: 5-Chloroindole-2-carboxylic acid - Optional[13C NMR] - Chemical Shifts Source: SpectraBase URL: [Link]

-

Title: Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives Source: ACS Omega URL: [Link]

-

Title: 1H-Indole-2-carboxylic acid, 1-methyl- Source: NIST WebBook URL: [Link]

-

Title: 5-bromo-7-chloro-1h-indole-2-carboxylic acid (C9H5BrClNO2) Source: PubChemLite URL: [Link]

-

Title: 5-Chloro-2-methylcarbanilic acid, furfuryl ester - Optional[FTIR] - Spectrum Source: SpectraBase URL: [Link]

-

Title: Receptor Chem - Innovation in Life Science Research Source: Receptor Chem URL: [Link]

Sources

- 1. Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials | European Journal of Chemistry [eurjchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchdata.edu.au [researchdata.edu.au]

- 7. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]

5-chloro-7-methyl-1H-indole-2-carboxylic acid NMR and mass spectrometry data

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-chloro-7-methyl-1H-indole-2-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the compound 5-chloro-7-methyl-1H-indole-2-carboxylic acid. This molecule is a representative of the substituted indole-2-carboxylic acid scaffold, a privileged structure in medicinal chemistry and drug development.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed interpretation of spectroscopic data, causality behind experimental choices, and robust, replicable protocols. By integrating ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry, we present a self-validating workflow for the unambiguous structural elucidation and characterization of this and related heterocyclic compounds.

Introduction: The Significance of the Indole Scaffold

The indole ring system is a cornerstone of medicinal chemistry, found in a vast array of biologically active compounds, from neurotransmitters like serotonin to blockbuster drugs. The indole-2-carboxylic acid moiety, in particular, serves as a critical pharmacophore that can be strategically modified to tune pharmacological activity. The title compound, 5-chloro-7-methyl-1H-indole-2-carboxylic acid, incorporates a chlorine atom and a methyl group, substituents that significantly modulate its electronic properties, lipophilicity, and metabolic stability.

Accurate structural confirmation is the bedrock of chemical research and drug development. Spectroscopic techniques like NMR and MS are indispensable tools for this purpose. This guide explains not just the data but the rationale behind the analytical methods, providing insights that empower researchers to confidently characterize their own novel molecules.

¹H NMR Spectroscopy Analysis

Proton NMR (¹H NMR) provides detailed information about the hydrogen atom framework of a molecule, revealing insights into connectivity, chemical environment, and stereochemistry.

Expertise in Experimental Choices

The choice of solvent is critical for compounds like 5-chloro-7-methyl-1H-indole-2-carboxylic acid, which contains acidic protons (N-H and COOH). Deuterated dimethyl sulfoxide (DMSO-d₆) is selected for several key reasons:

-

Solubility: It effectively dissolves a wide range of polar organic compounds.

-

Observation of Exchangeable Protons: Unlike protic solvents like D₂O or CD₃OD, DMSO-d₆ allows for the routine observation of N-H and O-H protons as distinct, albeit often broad, signals.

-

High Boiling Point: Its low volatility is practical for extended experiments.

A high-field spectrometer (e.g., 400 MHz or higher) is employed to achieve better signal dispersion and resolve complex coupling patterns, which is essential for unambiguous assignment.[3]

Interpretation of the ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 5-chloro-7-methyl-1H-indole-2-carboxylic acid in DMSO-d₆ reveals several characteristic signals. The electron-withdrawing nature of the chlorine atom and the indole nitrogen influences the chemical shifts of nearby protons.[4]

-

Carboxylic Acid Proton (COOH): This proton is highly deshielded and appears as a very broad singlet in the far downfield region (δ 12.5-13.5 ppm). Its broadness is due to hydrogen bonding and chemical exchange.

-

Indole N-H Proton (H1): The proton on the indole nitrogen is also deshielded and appears as a broad singlet, typically between δ 11.5 and 12.0 ppm.[5]

-

Aromatic Protons (H4, H6): With substitution at positions 5 and 7, the two remaining protons on the benzene ring, H4 and H6, are isolated. They are expected to appear as two distinct singlets or very narrow doublets (due to a small four-bond, or meta, coupling). H6 is adjacent to the electron-donating methyl group, while H4 is adjacent to the electron-withdrawing chlorine atom. Therefore, H4 is expected to be slightly downfield of H6.

-

Indole C3-H Proton (H3): This is the lone proton on the pyrrole ring portion and typically appears as a singlet around δ 7.1-7.3 ppm. Its chemical shift is influenced by the adjacent carboxylic acid group.

-

Methyl Protons (-CH₃): The three protons of the methyl group at the C7 position will appear as a sharp singlet in the upfield region, expected around δ 2.4 ppm.

Data Summary: ¹H NMR

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| COOH | ~13.0 | br s | 1H | Chemical shift is concentration-dependent. |

| NH (H1) | ~11.8 | br s | 1H | Broad due to quadrupole effects and exchange.[4] |

| H4 | ~7.70 | s | 1H | Deshielded by adjacent chlorine atom. |

| H6 | ~7.18 | s | 1H | Shielded relative to H4. |

| H3 | ~7.25 | s | 1H | Characteristic proton of the indole-2-carboxylate system. |

| -CH₃ | ~2.45 | s | 3H | Sharp singlet corresponding to the methyl group. |

¹³C NMR Spectroscopy Analysis

Carbon NMR (¹³C NMR) complements ¹H NMR by providing a map of the carbon skeleton. In proton-decoupled mode, each unique carbon atom typically appears as a single line, simplifying spectral analysis.

Expertise in Experimental Choices

The same sample prepared for ¹H NMR can be used for ¹³C NMR. Standard acquisition involves proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE). However, quaternary carbons (those without attached protons) often show weaker signals due to longer relaxation times and the absence of NOE enhancement.[6] Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, although it is not strictly necessary for this relatively simple molecule.

Interpretation of the ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum will show 10 distinct signals, corresponding to the 10 carbon atoms in the molecule.

-

Carboxyl Carbon (-COOH): This carbon is the most deshielded, appearing around δ 162-165 ppm.[7]

-

Aromatic and Heterocyclic Carbons: These appear in the typical range of δ 100-140 ppm.

-

C5 (C-Cl): The carbon directly bonded to chlorine will be shifted downfield and is expected around δ 125-128 ppm.[4]

-

C2 & C7a: These are quaternary carbons within the indole ring system. C2, adjacent to the nitrogen and bearing the carboxylic acid, and the bridgehead carbon C7a are expected in the δ 130-138 ppm range.

-

C3a & C7: These are also quaternary carbons. C7, bearing the methyl group, and the bridgehead carbon C3a will have distinct shifts.

-

C3, C4, C6: These are the protonated carbons. C3 is typically the most shielded of the ring carbons (around δ 103-108 ppm), while C4 and C6 will appear in the aromatic region.

-

-

Methyl Carbon (-CH₃): This aliphatic carbon is the most shielded, appearing far upfield around δ 15-20 ppm.

Data Summary: ¹³C NMR

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O | ~163.5 | Carboxylic acid carbon, often a weaker signal. |

| C7a | ~136.0 | Bridgehead quaternary carbon. |

| C2 | ~133.2 | Quaternary carbon attached to COOH. |

| C3a | ~129.5 | Bridgehead quaternary carbon. |

| C5 | ~127.8 | Quaternary carbon attached to chlorine. |

| C7 | ~126.0 | Quaternary carbon attached to methyl group. |

| C4 | ~122.5 | Protonated aromatic carbon. |

| C6 | ~120.0 | Protonated aromatic carbon. |

| C3 | ~105.0 | Protonated heterocyclic carbon. |

| -CH₃ | ~16.5 | Methyl carbon. |

Mass Spectrometry Analysis

Mass spectrometry provides the exact molecular weight and, through fragmentation patterns, valuable structural information. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it can determine the elemental composition of the molecule.

Expertise in Experimental Choices

Electrospray Ionization (ESI) is the preferred method for a polar, acidic molecule like this, as it is a soft ionization technique that typically keeps the molecule intact. Analysis in negative ion mode (ESI-) is ideal, as the carboxylic acid will readily deprotonate to form a stable [M-H]⁻ ion. This provides an accurate measurement of the molecular weight.

Interpretation of the Mass Spectrum

-

Molecular Ion Peak: The molecular formula is C₁₀H₈ClNO₂. The exact mass is 209.0243 g/mol . In ESI- HRMS, the primary ion observed will be the deprotonated molecule, [M-H]⁻, with a calculated m/z of 208.0165. A key feature will be the isotopic pattern of chlorine: an M peak (containing ³⁵Cl) and an M+2 peak (containing ³⁷Cl) in an approximate 3:1 ratio, which is a definitive signature for a monochlorinated compound.[8]

-

Key Fragmentation: Tandem MS (MS/MS) on the [M-H]⁻ ion would likely show a dominant fragmentation pathway corresponding to the loss of carbon dioxide (CO₂, 44 Da), a process known as decarboxylation.[9] This would result in a fragment ion with an m/z of 164.0239.

Data Summary: HRMS (ESI-)

| Ion | Calculated m/z | Observed m/z | Notes |

| [M-H]⁻ (C₁₀H₇³⁵ClNO₂⁻) | 208.0165 | ~208.0167 | Base peak, showing the molecular ion. |

| [M-H]⁻ (C₁₀H₇³⁷ClNO₂⁻) | 210.0136 | ~210.0138 | Isotope peak, ~32% intensity of the base peak. |

| [M-H-CO₂]⁻ | 164.0239 | ~164.0241 | Major fragment from decarboxylation. |

Integrated Spectroscopic Workflow

The power of modern analytical chemistry lies in the integration of multiple techniques. The workflow for characterizing 5-chloro-7-methyl-1H-indole-2-carboxylic acid is a logical progression from initial confirmation to detailed structural mapping.

Caption: Integrated workflow for structural elucidation.

Experimental Protocols

These protocols are designed to be self-validating, providing the necessary detail for replication.

Protocol 1: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of 5-chloro-7-methyl-1H-indole-2-carboxylic acid directly into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of DMSO-d₆ (99.9% D) to the NMR tube using a calibrated pipette.

-

Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved. A brief period in an ultrasonic bath may be used if necessary.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Lock the field on the deuterium signal of DMSO-d₆.

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak shape.[4]

-

¹H NMR Acquisition: Acquire the ¹H spectrum using standard parameters (e.g., 30° pulse, 1-2 second relaxation delay, 16-32 scans).

-

¹³C NMR Acquisition: Following ¹H acquisition, switch to the ¹³C nucleus. Acquire a proton-decoupled spectrum (e.g., 30° pulse, 2-second relaxation delay, 1024 or more scans to achieve adequate signal-to-noise).

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to both spectra. Calibrate the ¹H spectrum to the residual DMSO peak at δ 2.50 ppm and the ¹³C spectrum to the DMSO-d₆ septet at δ 39.52 ppm.

Protocol 2: HRMS Sample Preparation and Acquisition

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Working Solution: Create a dilute working solution (e.g., 1-10 µg/mL) by diluting the stock solution with a 50:50 mixture of acetonitrile and water. A small amount of base (e.g., 0.1% ammonium hydroxide) can be added to the solvent to promote deprotonation for negative ion mode.

-

Instrument Setup: Calibrate the mass spectrometer (e.g., Q-TOF or Orbitrap) according to the manufacturer's instructions to ensure high mass accuracy.

-

Infusion/Injection: Introduce the sample into the ESI source via direct infusion or flow injection at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition (ESI-): Set the instrument to acquire data in negative ion mode over a relevant m/z range (e.g., 50-500 Da). Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the [M-H]⁻ ion.

-

Tandem MS (Optional): If fragmentation data is desired, perform a product ion scan by selecting the [M-H]⁻ ion (m/z ~208) in the first mass analyzer and fragmenting it with collision-induced dissociation (CID) to observe daughter ions in the second analyzer.

Conclusion

The structural characterization of 5-chloro-7-methyl-1H-indole-2-carboxylic acid is definitively achieved through the synergistic use of ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry. The key spectroscopic signatures include the distinct signals for the aromatic protons H4 and H6, the characteristic downfield shifts of the NH and COOH protons in ¹H NMR, the full complement of 10 signals in the ¹³C NMR, and the confirmation of elemental composition via the m/z and chlorine isotopic pattern in HRMS. The protocols and interpretations provided herein serve as a robust template for the analysis of related indole derivatives, reinforcing the principles of scientific integrity and experimental rigor in chemical research.

References

-

MDPI. (n.d.). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Retrieved from [Link]

-

SpectraBase. (n.d.). Indole-2-carboxylic acid, vanillylidenehydrazide. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

European Journal of Chemistry. (2022). Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. Retrieved from [Link]

-

NIST. (n.d.). 1H-Indole-2-carboxylic acid, 1-methyl-. Retrieved from [Link]

-

mzCloud. (2014). Indole 2 carboxylic acid. Retrieved from [Link]

-

RSC Publishing. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Retrieved from [Link]

-

mzCloud. (2014). 5 Chloroindole 2 carboxylic acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Retrieved from [Link]

-

Oregon State University. (n.d.). ¹³C NMR Chemical Shifts. Retrieved from [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: ¹³C NMR Chemical Shifts. Retrieved from [Link]

-

American Chemical Society. (2023). Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Retrieved from [Link]

-

NIH. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. Retrieved from [Link]

-

University of Arizona. (n.d.). Mass Spectrometry - Examples. Retrieved from [Link]

-

PubChem. (n.d.). 1H-Indene-2-carboxylic acid, 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-, methyl ester. Retrieved from [Link]

-

YouTube. (2023). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. Retrieved from [Link]

-

ACS Omega. (2023). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. Retrieved from [Link]

Sources

- 1. Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials | European Journal of Chemistry [eurjchem.com]

- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. mzCloud – 5 Chloroindole 2 carboxylic acid [mzcloud.org]

- 9. youtube.com [youtube.com]

biological activity of 5-chloro-7-methyl-1H-indole-2-carboxylic acid derivatives

An In-depth Technical Guide to the Biological Activity of 5-Chloro-7-Methyl-1H-indole-2-carboxylic Acid Derivatives

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active compounds.[1] This guide focuses on a specific, highly functionalized subset: derivatives of 5-chloro-7-methyl-1H-indole-2-carboxylic acid. The strategic placement of a chloro group at the 5-position and a methyl group at the 7-position profoundly influences the molecule's electronic and steric properties, often enhancing its interaction with biological targets. Coupled with the reactive handle of the 2-carboxylic acid moiety, this scaffold serves as a versatile platform for developing novel therapeutic agents. This document provides a comprehensive exploration of the synthesis, multifaceted biological activities—including anticancer, anti-inflammatory, antimicrobial, and antiviral properties—and the underlying mechanisms of action for this promising class of compounds. It is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their discovery programs.

The 5-Chloro-7-Methyl-1H-indole-2-carboxylic Acid Scaffold: A Strategic Design

The Privileged Indole Nucleus

The indole ring system is a bicyclic aromatic heterocycle that is central to numerous natural products and synthetic drugs. Its unique electronic structure allows it to participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, making it an ideal framework for molecular recognition by biological receptors and enzymes.[1]

Significance of 5-Chloro and 7-Methyl Substitution

The introduction of substituents onto the indole core is a key strategy for modulating pharmacological activity.

-

5-Chloro Group: The electron-withdrawing nature of the chlorine atom at the 5-position can significantly alter the electron density of the indole ring. This modification can enhance binding affinity to target proteins and improve metabolic stability. In several studies, 5-chloro substitution has been shown to be favorable for antiplasmodial and anticancer activity.[2][3]

-

7-Methyl Group: A methyl group at the 7-position introduces steric bulk, which can enforce a specific conformation required for optimal binding. It can also enhance lipophilicity, potentially improving membrane permeability.

The Versatility of the 2-Carboxylic Acid Moiety

The carboxylic acid group at the C2 position is a critical functional handle. It can act as a hydrogen bond donor and acceptor, or it can chelate metal ions within an enzyme's active site. This latter property is particularly crucial for its activity as an HIV-1 integrase inhibitor.[4] Furthermore, the carboxylic acid can be readily converted into a wide range of derivatives, such as esters and amides, allowing for extensive Structure-Activity Relationship (SAR) studies and the fine-tuning of pharmacokinetic properties.[5][6]

Synthetic Strategies and Derivatization

The synthesis of the core scaffold and its subsequent derivatization is a critical aspect of drug development. A common and adaptable approach involves the Fischer indole synthesis, followed by standard amide or ester coupling reactions.

General Synthetic Workflow

The synthesis typically begins with a substituted aniline and a keto-ester, proceeding through a Fischer indole synthesis to form the core indole-2-carboxylate ester. This ester is then hydrolyzed to the key carboxylic acid intermediate, which can be coupled with various amines or alcohols to produce a library of derivatives.

Caption: General workflow for synthesis and derivatization.

Key Biological Activities and Mechanisms of Action

Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for multiple therapeutic areas.

Anticancer Activity

A significant body of research highlights the potent antiproliferative effects of 5-chloro-indole derivatives, particularly against cancers driven by tyrosine kinase signaling.[3][7]

Mechanism of Action: EGFR Inhibition Many derivatives function as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often mutated or overexpressed in various cancers, including non-small cell lung cancer (NSCLC).[8] These compounds typically bind to the ATP-binding site of the EGFR kinase domain, preventing autophosphorylation and the subsequent activation of downstream pro-survival signaling pathways like MAPK and PI3K/Akt. Certain derivatives have shown efficacy against both wild-type (EGFRWT) and mutant forms (e.g., EGFRT790M), which are responsible for acquired resistance to first-generation inhibitors.[3][7]

Caption: Simplified EGFR signaling pathway and point of inhibition.

Antiproliferative Activity Data The following table summarizes the growth inhibition (GI₅₀) values for representative compounds against various cancer cell lines.

| Compound ID | Scaffold Modification | Cancer Cell Line | GI₅₀ (nM) | Reference |

| 3e | Ethyl ester, m-piperidin-1-yl side chain | Panc-1 (Pancreatic) | 29 | [3] |

| 5f | Amide, p-2-methylpyrrolidin-1-yl side chain | A549 (Lung) | 29 | [7] |

| Erlotinib | (Reference Drug) | (Average of 4 lines) | 33 | [3][7] |

| C11 | Amide derivative | Bel-7402 (Liver) | (Potent) | [9] |

Anti-inflammatory Activity

Indole derivatives, including indole-2-carboxylic acids, have long been explored for their anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes.[1][10]

Mechanism of Action: COX-2 Inhibition Inflammation is often mediated by prostaglandins, which are synthesized from arachidonic acid by COX enzymes (COX-1 and COX-2). While COX-1 is constitutively expressed and has homeostatic functions, COX-2 is inducible at sites of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[10] Indole-based compounds can fit into the active site of the COX-2 enzyme, blocking the conversion of arachidonic acid and thereby reducing prostaglandin production.[10][11]

Antiviral Activity

A particularly promising area for indole-2-carboxylic acid derivatives is in the treatment of HIV-1 infection.

Mechanism of Action: HIV-1 Integrase Inhibition HIV-1 integrase is an essential viral enzyme that catalyzes the insertion of the viral DNA into the host cell's genome. This process requires two magnesium ions (Mg²⁺) in the enzyme's active site. Indole-2-carboxylic acid derivatives have been designed to act as integrase strand transfer inhibitors (INSTIs). The core scaffold, specifically the nitrogen of the indole ring and the oxygen atoms of the 2-carboxylic acid group, forms a critical pharmacophore that chelates the two Mg²⁺ ions, effectively disabling the enzyme and halting the viral replication cycle.[4][12]

Caption: Chelation of Mg²⁺ ions by the inhibitor blocks viral DNA integration.

HIV-1 Integrase Inhibitory Activity

| Compound ID | Scaffold Modification | IC₅₀ (µM) | Reference |

| 20a | Optimized C3 side chain | 0.13 | [4] |

| 17a | C6 halogenated benzene ring | 3.11 | [12][13] |

| 1 | Parent Indole-2-carboxylic acid | 32.37 | [12] |

Antimicrobial Activity

Derivatives of indole-2-carboxylic acid have also been evaluated for their ability to combat bacterial and fungal pathogens.[5]

Mechanism of Action While the exact mechanisms can vary, indole derivatives can disrupt microbial processes by inhibiting essential enzymes or intercalating with microbial DNA. Some compounds have shown significant activity against Gram-positive bacteria like Staphylococcus aureus and fungi such as Candida albicans.[14][15]

Antimicrobial Activity Data

| Compound ID | Organism | MIC (µg/mL) | Reference |

| Compound 2 | Enterococcus faecalis | (Most Active) | [14][16][17] |

| Compound 2 | Candida albicans | 8 | [14][16][17] |

| Ampicillin | (Reference Drug) | - | [5] |

| Nystatin | (Reference Drug) | - | [5] |

Experimental Protocols

The following protocols are representative methodologies for the synthesis and biological evaluation of these derivatives.

General Procedure for Synthesis of an Amide Derivative

-

Rationale: This protocol uses a standard peptide coupling agent (HATU) to efficiently form an amide bond between the carboxylic acid intermediate and a primary or secondary amine with high yield and purity.

-

Dissolve 5-chloro-7-methyl-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous dimethylformamide (DMF).

-

Add the desired amine (1.1 eq), O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.2 eq), and N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the final amide derivative.

-

Characterize the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol for In Vitro Anticancer Assay (MTT Assay)

-

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This allows for the calculation of a GI₅₀ (concentration causing 50% growth inhibition).

-

Seed cancer cells (e.g., A549) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

-

Treat the cells with serial dilutions of the test compound (e.g., from 0.01 nM to 100 µM) and a vehicle control (DMSO) for 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ value by plotting a dose-response curve.

Conclusion and Future Perspectives

The 5-chloro-7-methyl-1H-indole-2-carboxylic acid scaffold is a remarkably versatile platform for the development of potent and selective therapeutic agents. The strategic substitutions on the indole ring, combined with the diverse derivatization possibilities at the C2 position, have yielded compounds with significant anticancer, anti-inflammatory, antiviral, and antimicrobial activities. The success of derivatives as HIV-1 integrase inhibitors and EGFR inhibitors underscores the power of rational drug design based on this core structure.